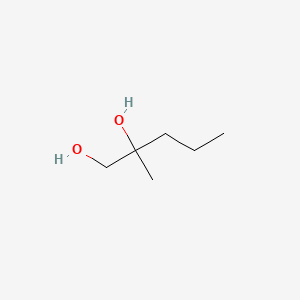

2-甲基-1,2-戊二醇

描述

2-Methyl-1,2-pentanediol is a chemical compound with the formula C6H14O2 . It is an oily colorless liquid with a mild sweet odor . This colourless liquid is a chiral diol and is produced industrially from diacetone alcohol by hydrogenation .

Molecular Structure Analysis

The molecular structure of 2-Methyl-1,2-pentanediol consists of 6 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 118.1742 .Chemical Reactions Analysis

While specific chemical reactions involving 2-Methyl-1,2-pentanediol are not explicitly mentioned in the available resources, it has been used in the synthesis of renewable alkylated decalins .Physical And Chemical Properties Analysis

2-Methyl-1,2-pentanediol has a density of 0.971 g/mL at 25 °C, a boiling point of 195.0±8.0 °C at 760 mmHg, and a refractive index of 1.449 . It also has a molar refractivity of 32.9±0.3 cm^3 .科学研究应用

Industrial Flow Modifier and Thickener

- Application : 2-Methyl-1,2-pentanediol is employed to control the flow properties of industrial products such as paints, coatings, cleansers, solvents, and hydraulic fluids .

Protein Crystallography Cryoprotectant

- Application : In laboratory settings, 2-Methyl-1,2-pentanediol serves as a common precipitant and cryoprotectant in protein crystallography .

Antimicrobial Efficacy Testing

- Details : 2-Methyl-1,2-pentanediol differs from other alkanediols in its behavior, making it an interesting candidate for further study .

Alternative to Oil-Based Products

- Details : Ruthenium-based catalysts, for instance, efficiently cleave the C-O bond of furfuryl alcohol to produce 1,2-pentanediol . This sustainable approach aligns with the goal of reducing dependence on non-renewable resources.

作用机制

Target of Action

2-Methyl-1,2-pentanediol, also known as hexylene glycol, is a versatile compound that interacts with various targets. It is often used as an alternative antimicrobial preservative in dermal formulations . It has been shown to interact with lipid head groups, such as GPC and DiC3PC , and it can bind to proteins .

Mode of Action

The compound’s amphiphilic structure allows it to exhibit an antimicrobial effect . It can induce the formation of heptameric pore structures in staphylococcal a-hemolysin, a process that usually requires the presence of deoxycholate detergent micelles, artificially constructed phospholipid bilayers, or erythrocytes .

Biochemical Pathways

It is known that the compound can facilitate the formation of heptameric pore structures in staphylococcal a-hemolysin without membrane binding . This suggests that it may influence the pathways related to protein assembly and function.

Pharmacokinetics

It is known that the compound can be absorbed through the skin . Its amphiphilic nature may influence its absorption, distribution, metabolism, and excretion, potentially impacting its bioavailability.

Result of Action

The primary result of 2-Methyl-1,2-pentanediol’s action is its antimicrobial effect, which is utilized in its role as a preservative in dermal formulations . Additionally, it can induce the formation of heptameric pore structures in staphylococcal a-hemolysin , suggesting a potential role in influencing protein function.

Action Environment

The action of 2-Methyl-1,2-pentanediol can be influenced by environmental factors. For instance, its antimicrobial activity and its impact on the colloidal structure of creams can vary depending on the length of the alkyl chain of the alkanediols . Furthermore, it is a combustible material, and its vapors may travel to a source of ignition and flash back .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves/clothing/eye protection/face protection when handling this chemical .

未来方向

While specific future directions for 2-Methyl-1,2-pentanediol are not explicitly mentioned in the available resources, it has been used in the synthesis of renewable alkylated decalins, indicating potential applications in the field of renewable energy . It is also being investigated as an alternative antimicrobial preservative in dermal formulations .

属性

IUPAC Name |

2-methylpentane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-4-6(2,8)5-7/h7-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERGTCWVYOKNAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

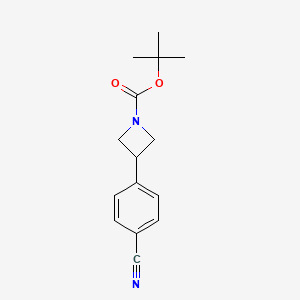

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

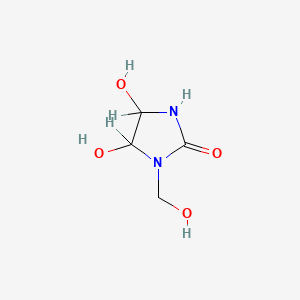

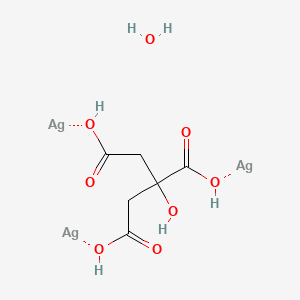

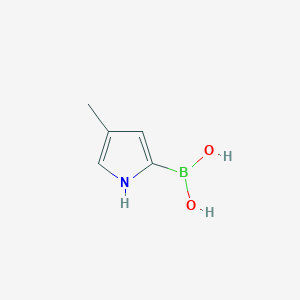

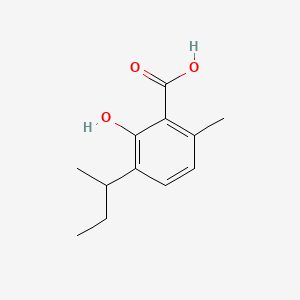

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Methylphenyl)sulfonyl]-4-benzylpiperidine](/img/structure/B3188272.png)